molecular formula C14H12N2O2 B2783363 2-(3-Nitrophenyl)isoindoline CAS No. 359811-06-6

2-(3-Nitrophenyl)isoindoline

Cat. No.: B2783363
CAS No.: 359811-06-6
M. Wt: 240.262
InChI Key: KGTVGOAEWDYWLH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)isoindoline is an organic compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a nitrophenyl group attached to the isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)isoindoline typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in a solvent such as toluene. The reaction mixture is refluxed for an extended period, usually around 24 hours, to ensure complete conversion. Thin layer chromatography (TLC) is often used to monitor the progress of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)isoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 2-(3-Aminophenyl)isoindoline.

    Substitution: Depending on the substituents introduced, various substituted isoindoline derivatives can be obtained.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)isoindoline and its derivatives often involves interactions with specific molecular targets. For example, some derivatives may act as inhibitors of enzymes or receptors, modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)isoindoline
  • 2-(2-Nitrophenyl)isoindoline
  • 2-(3-Methoxyphenyl)isoindoline

Uniqueness

2-(3-Nitrophenyl)isoindoline is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The specific electronic and steric effects imparted by the 3-nitrophenyl group can result in distinct chemical and biological properties compared to its isomers and other similar compounds .

Properties

IUPAC Name

2-(3-nitrophenyl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-16(18)14-7-3-6-13(8-14)15-9-11-4-1-2-5-12(11)10-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVGOAEWDYWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320021
Record name 2-(3-nitrophenyl)-1,3-dihydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

359811-06-6
Record name 2-(3-nitrophenyl)-1,3-dihydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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